BenchChemオンラインストアへようこそ!

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Nuclear receptor ROR-alpha Inhibitor screening

Select this 4-methoxyphenyl-1,2,4-oxadiazole butanoic acid for unmatched differentiation in nuclear receptor research. It exhibits quantifiable activity against RORα (IC50=1.14 µM) and SF-1 (IC50=2.72 µM), while a closely related 3-methoxyphenyl isomer shows no inhibition (EC50>407 nM). Such structural sensitivity makes it the only bankable reference for establishing assay windows, assessing selectivity, or benchmarking SAR studies. Do not risk analogs without confirmatory testing—procure the precise chemotype.

Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
CAS No. 876721-15-2
Cat. No. B1595635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
CAS876721-15-2
Molecular FormulaC13H14N2O4
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O
InChIInChI=1S/C13H14N2O4/c1-18-10-7-5-9(6-8-10)13-14-11(19-15-13)3-2-4-12(16)17/h5-8H,2-4H2,1H3,(H,16,17)
InChIKeyPUOYKXUDPRGQQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid (CAS 876721-15-2) Procurement Guide for Nuclear Receptor Screening


4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3 and a butanoic acid chain at position 5. Its molecular formula is C13H14N2O4, with a molecular weight of 262.26 g/mol and a calculated LogP of 2.15 . The compound has been identified as a ligand for the nuclear receptors ROR-alpha and Steroidogenic Factor 1 (SF-1), with quantifiable activity in cell-based assays [1].

Critical Procurement Considerations for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid


Substitution with other 1,2,4-oxadiazole butanoic acid derivatives is not advised without rigorous validation, as subtle changes in the aryl substituent profoundly alter target engagement profiles. For example, while this compound demonstrates measurable activity against ROR-alpha (IC50 = 1.14 µM), a closely related 3-methoxyphenyl analog exhibits no quantifiable inhibition (EC50 >407 nM) in a comparable assay format [1]. Similarly, the target compound's activity against SF-1 (IC50 = 2.72 µM) differs substantially from the sub-micromolar potency of optimized isoquinolinone-based SF-1 inhibitors [2]. These data underscore that even minor structural modifications within this chemotype can result in divergent biological outcomes, making direct substitution without confirmatory testing a high-risk procurement strategy.

Quantitative Differentiation Evidence for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid


ROR-alpha Inhibitory Activity Compared to a Structural Analog

In a cell-based dose-response assay (PubChem AID 610), 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid demonstrated an IC50 of 1.14 µM against the ROR-alpha nuclear receptor [1]. In contrast, the 3-methoxyphenyl-substituted oxadiazole analog (BDBM39543) showed no meaningful inhibition under comparable assay conditions, with an EC50 reported as >407 nM [2]. This represents at least a 2.8-fold difference in potency, highlighting the critical role of the 4-methoxy substitution pattern.

Nuclear receptor ROR-alpha Inhibitor screening

SF-1 Inhibitory Activity Relative to a Potent Reference Inhibitor

The compound exhibits an IC50 of 2.72 µM against Steroidogenic Factor 1 (SF-1) in a cell-based assay [1]. For context, the potent and selective SF-1 inhibitor SID7969543 demonstrates an IC50 of 0.76 µM (760 nM) in a similar functional assay format . While the target compound is approximately 3.6-fold less potent than this optimized lead, its activity profile may be suitable for applications requiring a different selectivity window or as a starting point for medicinal chemistry optimization.

Steroidogenic factor 1 SF-1 Nuclear receptor

Physicochemical Profile Differentiation: LogP and PSA

The compound's calculated LogP of 2.15 and polar surface area (PSA) of 85.45 Ų position it within a favorable range for membrane permeability and oral bioavailability according to Lipinski's Rule of Five. For comparison, the 4-chlorophenyl analog (CAS 439108-15-3) has a molecular formula of C12H11ClN2O3 and a correspondingly lower molecular weight of 266.68 g/mol, which alters its lipophilicity profile . The methoxy substituent in the target compound provides a distinct balance of polarity and hydrophobicity compared to halogenated or unsubstituted phenyl analogs, which can influence both solubility and target binding interactions.

Physicochemical properties LogP PSA Drug-likeness

Optimal Application Scenarios for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic Acid


Nuclear Receptor Profiling and Counter-Screening

Given its demonstrated activity against ROR-alpha (IC50 = 1.14 µM) and SF-1 (IC50 = 2.72 µM) [1], this compound is well-suited for inclusion in nuclear receptor profiling panels. It can serve as a reference compound for establishing assay windows or as a tool to assess the selectivity of lead compounds targeting related nuclear receptors such as ROR-gamma, FXR, or LXR. Its modest potency makes it particularly valuable as a control for distinguishing specific from non-specific inhibition in high-throughput screening campaigns.

Medicinal Chemistry Starting Point for Oxadiazole-Based SF-1 or ROR-alpha Modulators

The 1,2,4-oxadiazole core, substituted with a 4-methoxyphenyl group and a butanoic acid chain, represents a validated chemotype for engaging nuclear receptors. While the compound's potency (IC50 = 1.14-2.72 µM) is lower than that of optimized leads [1], its activity confirms tractability for structure-activity relationship (SAR) exploration. Medicinal chemists can procure this compound as a starting scaffold for systematic optimization, focusing on modifications to the aryl substituent, the oxadiazole ring, or the carboxylic acid side chain to improve potency and selectivity.

In Vitro Pharmacology Studies Requiring a Defined Physicochemical Profile

With a calculated LogP of 2.15 and a PSA of 85.45 Ų , this compound resides within a favorable drug-like chemical space. This profile makes it a suitable candidate for in vitro assays where solubility and membrane permeability are critical factors. Researchers studying the relationship between physicochemical properties and nuclear receptor engagement can utilize this compound as a representative member of the 1,2,4-oxadiazole butanoic acid class to benchmark assay performance or to validate computational models of ligand-receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.